Product packaging for Hepcidin(Cat. No.:)

Hepcidin

Cat. No.: B1576471
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hepcidin, encoded by the HAMP gene on chromosome 19, is a liver-expressed, 25-amino acid peptide hormone that serves as the principal regulator of systemic iron homeostasis . This cysteine-rich peptide features a hairpin structure stabilized by four disulfide bonds, with the N-terminus being essential for its biological activity . The primary mechanism of action involves the post-translational regulation of the iron exporter ferroportin . This compound binds to ferroportin on the surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation . This process effectively locks iron within these cells, preventing dietary iron absorption from the intestines and iron recycling from macrophage erythrophagocytosis, thereby reducing plasma iron availability . This compound production is centrally regulated by iron stores, inflammation, and erythropoiesis . The BMP6/SMAD signaling pathway is the key mediator of iron-dependent this compound regulation . During inflammation, interleukin-6 (IL-6) upregulates this compound expression via the JAK/STAT pathway, leading to the hypoferremia characteristic of the anemia of chronic disease (ACD) . Conversely, erythropoietic activity and hypoxia suppress this compound production, a process mediated in part by erythroferrone (ERFE), to ensure adequate iron supply for hemoglobin synthesis . This makes this compound a critical research target for understanding and treating various iron disorders. Dysregulated this compound is a hallmark of numerous pathologies; deficiency is linked to iron-overload disorders like hereditary hemochromatosis, while excess this compound contributes to iron-restriction in conditions such as iron-refractory iron deficiency anemia (IRIDA) and ACD . Furthermore, its role is being elucidated in conditions including beta-thalassemia and chronic kidney disease . Supplied as a highly pure, research-grade peptide, this this compound is an essential tool for in vitro and in vivo studies aimed at unraveling iron metabolism, developing diagnostic assays for iron disorders, and screening potential therapeutic agents that modulate the this compound-ferroportin axis. This product is For Research Use Only (RUO).

Properties

bioactivity

Antimicrobial

sequence

DTHFPICIFCCGCCHRSKCGMCCRT

Origin of Product

United States

Molecular Architecture and Biogenesis of Hepcidin

Hepcidin (B1576463) Gene (HAMP) Expression and Transcriptional Initiation

The human this compound gene, known as HAMP, is located on chromosome 19q13.1. haematologica.orgjournal-imab-bg.org Its expression is predominantly in hepatocytes in the liver, although smaller amounts are produced in other tissues. haematologica.orgwikipedia.org The transcriptional regulation of HAMP is a complex process influenced by various factors, including body iron status, inflammation, and erythropoietic demand. nih.govhaematologica.org

Key signaling pathways involved in HAMP transcription include the bone morphogenetic protein (BMP)/hemojuvelin (HJV)/SMAD pathway and the JAK (Janus kinase)–STAT3 (signal transducer and activator of transcription 3) pathway. nih.govportlandpress.com The BMP-SMAD pathway is a major regulator of this compound expression in response to changes in iron levels. portlandpress.commdpi.com BMP ligands, particularly BMP6, are believed to be primary stimulators of this compound transcription via this pathway, involving the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8) and their complex formation with SMAD4, which then translocates to the nucleus to activate HAMP transcription. portlandpress.comhaematologica.org The JAK-STAT3 pathway is primarily activated by inflammatory cytokines, such as interleukin-6 (IL-6), leading to increased this compound synthesis during inflammation. portlandpress.complos.org STAT3 binds to the HAMP promoter region to activate transcription. plos.org Basal expression of this compound also requires transcription factors such as hepatic nuclear factor (HNF)-4α and C/EBPα. researchgate.net Hypoxia can repress HAMP transcription through both erythropoietin-dependent and independent mechanisms. researchgate.net

Preprothis compound (B1576763) Structure and Proteolytic Processing

This compound is initially synthesized as a larger precursor protein called preprothis compound, which is an 84-amino acid polypeptide in humans. haematologica.orgwikipedia.orgmdpi.com This precursor undergoes sequential proteolytic cleavages to yield the mature, biologically active forms of this compound. wikipedia.orgnih.gov

The preprothis compound structure includes a signal peptide at the N-terminus, a proregion, and the mature this compound peptide at the C-terminus. nih.govrsc.org This structure directs the protein through the endoplasmic reticulum (ER) and Golgi apparatus for processing and secretion. researchgate.net

Signal Peptidase Cleavage

The first step in preprothis compound processing is the removal of the N-terminal signal peptide. wikipedia.orgashpublications.org This signal peptide, typically around 24 amino acids long in human preprothis compound, is a hydrophobic sequence that targets the nascent polypeptide chain to the ER membrane and facilitates its translocation into the ER lumen. nih.govwikipedia.orgnih.gov Signal peptidases, which are enzymes located on the ER membrane, recognize a specific cleavage site at the end of the signal peptide and cleave it off. wikipedia.orgnih.gov This cleavage results in the formation of prothis compound, a 60-amino acid intermediate. wikipedia.orgmdpi.com The signal peptide itself is subsequently degraded by signal peptide peptidase. wikipedia.org

Furin-like Prohormone Convertase Activity

Following the removal of the signal peptide, the 60-amino acid prothis compound undergoes further proteolytic processing within the secretory pathway. mdpi.comnih.gov This processing involves the cleavage of the proregion by prohormone convertases, primarily furin. mdpi.comnih.govashpublications.org Furin is a subtilisin-like proprotein convertase that cleaves precursor proteins at specific consensus sequences, often involving basic amino acid residues. nih.govnih.gov

In prothis compound, a conserved furin cleavage site is located immediately before the sequence corresponding to the mature this compound peptide. nih.govrsc.org Studies using furin inhibitors or siRNA-mediated knockdown have demonstrated that furin is the principal enzyme responsible for this cleavage, although other members of the prohormone convertase family, such as PACE4, PC5, and PC7, may also be involved. nih.govnih.govbmj.com This cleavage event is essential for generating the biologically active mature this compound. nih.gov Chemical or siRNA-mediated inhibition of furin prevents this compound maturation but does not inhibit its secretion from the cell, indicating that the second cleavage is not required for secretion. nih.govresearchgate.net

Generation of Mature Bioactive Isoforms (e.g., this compound-25)

The primary mature and biologically active form of this compound is a 25-amino acid peptide, referred to as This compound-25 (B1576460). mdpi.comnih.govosti.gov This isoform is generated by the proteolytic cleavage of prothis compound by furin and potentially other prohormone convertases. nih.govresearchgate.netnih.gov this compound-25 is the main form found circulating in plasma and excreted in urine. rsc.orgashpublications.org

In addition to this compound-25, N-terminal truncated isoforms of this compound, specifically this compound-22 and this compound-20, have been identified in biological fluids, particularly urine and to a lesser extent, serum. haematologica.orgnih.govrsc.org While this compound-25 is the predominant and most active form, the physiological roles of these shorter isoforms are not yet fully elucidated. nih.govrsc.org Some research suggests that this compound-22 might be an urinary degradation product of this compound-25. haematologica.org The generation of these truncated forms likely involves further processing of this compound-25.

Functional Significance of this compound's Peptide Domains

The biological function of this compound, primarily its role in iron regulation, is directly related to its peptide structure and specific functional domains. haematologica.org Mature this compound is a cysteine-rich peptide characterized by a tightly folded structure stabilized by four disulfide bonds. mdpi.comresearchgate.netsb-peptide.com These disulfide bridges are formed between cysteine residues at positions 7 and 23, 10 and 13, 11 and 19, and 14 and 22 in human this compound-25. researchgate.net This structure includes a β-sheet and a hairpin loop, with the N-terminus being relatively flexible. researchgate.netuit.no

N-terminal Region in Ferroportin Interaction

A critical functional domain of this compound is its N-terminal region. This region is essential for the interaction of this compound with its primary target, ferroportin (FPN). mdpi.comresearchgate.netuit.no Ferroportin is the sole known cellular iron exporter in vertebrates, found on the membrane of cells involved in iron transport and storage, such as duodenal enterocytes, macrophages, and hepatocytes. nih.govmdpi.com

The binding of this compound to ferroportin leads to the internalization and degradation of the ferroportin-hepcidin complex, effectively reducing the amount of ferroportin on the cell surface and thereby blocking iron export. nih.govmdpi.com Studies involving mutational analysis and the use of synthetic this compound analogues have demonstrated that the N-terminal amino acids are crucial for this interaction and the subsequent induction of ferroportin internalization and degradation. researchgate.netuit.nouit.no Serial deletion of the N-terminal amino acids results in a progressive loss of this compound activity. uit.nouit.no While the N-terminus is essential for binding, the N-terminal peptide alone is not sufficient to induce ferroportin internalization. uit.no The interaction between this compound and ferroportin is also coupled to iron binding, with increased this compound affinity in the presence of iron. researchgate.net

Molecular Mechanism of Hepcidin Action

Ferroportin as the Sole Known Cellular Iron Exporter and Hepcidin (B1576463) Receptor

Ferroportin (FPN), also known as SLC40A1, is the only identified protein responsible for exporting elemental iron from vertebrate cells. nih.govmolbiolcell.orgucla.edumdpi.com It is strategically located on the plasma membrane of key cells involved in iron metabolism, including duodenal enterocytes (for dietary iron absorption), macrophages (for recycling iron from aged red blood cells), and hepatocytes (for releasing stored iron). nih.govucla.edumdpi.com Ferroportin serves a dual role as both the iron exporter and the receptor for this compound. nih.govmolbiolcell.org

This compound-Ferroportin Binding Dynamics

This compound, a 25-amino acid peptide, binds to ferroportin on the cell surface. nih.govmolbiolcell.orgmdpi.com Structural studies have revealed that this compound binds to an outward-open conformation of ferroportin, effectively occluding the iron efflux pathway and acutely inhibiting iron transport. biorxiv.orgnih.govashpublications.orgbiorxiv.org The binding of this compound to ferroportin is coupled to iron binding, with the presence of iron significantly increasing this compound's affinity for ferroportin. biorxiv.orgnih.govbiorxiv.org This suggests a model where primarily iron-loaded ferroportin molecules are targeted for degradation. biorxiv.orgnih.gov The N-terminus of this compound is essential for its interaction with ferroportin. mdpi.com The binding of this compound to ferroportin induces a conformational change in ferroportin. ucla.eduashpublications.orgmdpi.com

This compound-Induced Ferroportin Internalization and Lysosomal Degradation

The binding of this compound to ferroportin initiates a process that leads to the internalization of the this compound-ferroportin complex from the plasma membrane and its subsequent degradation within lysosomes. molbiolcell.orgashpublications.orgucla.edumdpi.comresearchgate.nethaematologica.orgresearchgate.net This post-translational regulation is the primary method by which this compound controls ferroportin levels. mdpi.com

Molecular Signals for Ferroportin Internalization

Following this compound binding, ferroportin undergoes molecular modifications that signal its internalization. One key event is the phosphorylation of ferroportin. molbiolcell.orgresearchgate.netnih.govmolbiolcell.org

Role of Phosphorylation

This compound binding induces tyrosine phosphorylation of ferroportin at the plasma membrane. molbiolcell.orgmolbiolcell.org Specifically, phosphorylation occurs on adjacent tyrosine residues, Y302 and Y303, located on a cytosolic loop of ferroportin. molbiolcell.orgnih.govmolbiolcell.orgphysiology.org Phosphorylation of either of these tyrosines is required for this compound-mediated ferroportin internalization. molbiolcell.orgmolbiolcell.org The Janus kinase 2 (Jak2) has been identified as the kinase responsible for phosphorylating ferroportin in response to this compound binding. nih.govdovepress.comnih.gov Binding of Jak2 to ferroportin is highly cooperative and requires this compound binding to the ferroportin dimer. nih.govnih.gov Once internalized, ferroportin is dephosphorylated. molbiolcell.orgmolbiolcell.org

Clathrin-Coated Pit Pathway

This compound-mediated internalization of ferroportin occurs through the clathrin-coated pit pathway. molbiolcell.orgnih.govmolbiolcell.orgnih.govwikipathways.org This endocytic route is a common mechanism for the internalization of plasma membrane proteins. Depletion of proteins involved in clathrin-mediated endocytosis, such as epsin, inhibits this compound-mediated ferroportin internalization. molbiolcell.orgmolbiolcell.org

Ubiquitination Mechanisms and E3 Ubiquitin Ligases (e.g., Rnf217)

Following internalization and dephosphorylation, ferroportin is ubiquitinated. molbiolcell.orgmolbiolcell.org Ubiquitination of ferroportin occurs on multiple intracellular lysine (B10760008) residues. haematologica.org While ubiquitination does not prevent this compound-induced internalization, it is essential for the subsequent degradation of ferroportin. molbiolcell.orgmolbiolcell.org Ubiquitinated ferroportin is then trafficked through the multivesicular body (MVB) pathway to the late endosomes/lysosomes for degradation. molbiolcell.orghaematologica.orgmolbiolcell.org

Identifying the specific E3 ubiquitin ligase(s) responsible for ferroportin ubiquitination has been an area of research. Studies provide evidence that Ring finger protein 217 (RNF217) is an important E3 ubiquitin ligase that triggers the degradation of ferroportin in response to this compound binding. mdpi.comhaematologica.orguniprot.orgashpublications.orgnih.govebi.ac.ukresearchgate.net RNF217 functions by accepting ubiquitin from E2 ubiquitin-conjugating enzymes and transferring it to targeted substrates, including ferroportin. uniprot.orgebi.ac.uk Loss of RNF217 can interfere with iron homeostasis by stabilizing ferroportin. nih.gov

Ferroportin Occlusion by this compound

This compound, the master regulator of systemic iron homeostasis, exerts its inhibitory effect on cellular iron efflux primarily through its interaction with the iron exporter ferroportin (FPN). This interaction leads to the reduction of ferroportin levels on the cell surface, thereby decreasing the amount of iron released into the bloodstream. The molecular mechanism involves both the direct occlusion of the ferroportin channel and the subsequent internalization and degradation of the this compound-ferroportin complex.

One key mechanism by which this compound inhibits ferroportin function is by directly binding to and occluding the central cavity of the ferroportin transporter. This binding event acts like a molecular cork, physically blocking the passage of ferrous iron (Fe2+) through the channel. biorxiv.orgebi.ac.uk Structural studies, particularly using cryogenic electron microscopy (cryo-EM), have provided detailed insights into this interaction. These studies reveal that this compound binds to ferroportin in an outward-open conformation, effectively sealing the iron efflux pathway. biorxiv.orgebi.ac.uk The C-terminus of this compound has been shown to directly contact a divalent metal binding site located within the C-domain of ferroportin. biorxiv.orgebi.ac.uk

Research indicates that this compound binding to ferroportin is coupled to iron binding. biorxiv.orgebi.ac.ukresearchgate.net The affinity of this compound for ferroportin is significantly increased, by approximately 80-fold, in the presence of iron. biorxiv.orgebi.ac.ukresearchgate.net This suggests a regulatory model where this compound preferentially targets iron-loaded ferroportin molecules for inhibition and degradation. biorxiv.orgebi.ac.ukresearchgate.net

Beyond direct occlusion, this compound binding also triggers a conformational change in ferroportin. ashpublications.org This conformational change exposes ubiquitination sites on the intracellular portion of ferroportin, particularly within the lysine-rich cytoplasmic segment connecting the two 6-helix domains. ashpublications.orgmdpi.com Ubiquitination, the process of attaching ubiquitin proteins to a target protein, serves as a signal for the internalization and degradation of ferroportin. ashpublications.orgmolbiolcell.orgmdpi.com

The this compound-ferroportin complex is then internalized from the plasma membrane through endocytosis. ashpublications.orgmolbiolcell.orgresearchgate.netplos.org This internalization process is temperature-dependent. plos.orgnih.gov Following internalization, the complex is trafficked to lysosomes, where both this compound and ferroportin are degraded. molbiolcell.orgplos.org Studies using lysosomal inhibitors have demonstrated that blocking lysosomal activity prevents the degradation of both proteins. plos.org Efficient degradation of ubiquitinated ferroportin involves the multivesicular body (MVB) pathway and requires components of the Endosome Sorting Complex Required for Transport (ESCRT) machinery. molbiolcell.org Specific components of the ubiquitin system, such as the E1 enzyme UBA6 and the adaptor protein NDFIP1, have been identified as being involved in the degradation of ferroportin. haematologica.org

While both occlusion and degradation contribute to this compound's function, the relative importance of each mechanism can vary depending on this compound concentration and cellular context. researchgate.netnih.gov The occlusion mechanism is thought to be effective at higher this compound concentrations, providing rapid and reversible inhibition of iron transport. researchgate.netnih.gov The endocytosis and degradation mechanism, initiated even by transient this compound binding, leads to the more permanent removal of ferroportin from the cell surface and is considered crucial for the prolonged effects of this compound, particularly at lower concentrations. researchgate.netnih.gov

Research findings have utilized mutant forms of ferroportin resistant to this compound-induced degradation to differentiate between the occlusion and degradation mechanisms. ashpublications.org These studies, often conducted in experimental systems like Xenopus oocytes which may not readily internalize ferroportin, have provided evidence that this compound-mediated occlusion alone can significantly inhibit iron export activity. ashpublications.org

The interaction between this compound and ferroportin is a tightly regulated process essential for maintaining systemic iron balance. Dysregulation of this interaction due to genetic mutations affecting either this compound or ferroportin can lead to iron overload disorders like hereditary hemochromatosis or iron-restricted anemias. biorxiv.orgashpublications.orgmdpi.comresearchgate.net

Interaction DetailDescriptionKey Findings / Evidence
Binding SiteThis compound binds within the central cavity of ferroportin, between the N and C domains.Cryo-EM structures show this compound occluding the iron efflux pathway. biorxiv.orgebi.ac.uk
Conformational StateThis compound binds to the outward-open conformation of ferroportin.Structural data supports binding to this specific state. biorxiv.orgebi.ac.uk
Iron CouplingThis compound binding affinity for ferroportin is significantly increased in the presence of iron.Approximately 80-fold increase in affinity observed. biorxiv.orgebi.ac.ukresearchgate.net
Direct OcclusionThis compound physically blocks the iron transport channel.Supported by structural data and functional studies using degradation-resistant FPN mutants. biorxiv.orgebi.ac.ukashpublications.org
Ubiquitination TriggerThis compound binding induces conformational changes exposing ubiquitination sites on ferroportin.Leads to ubiquitination of the cytoplasmic tail. ashpublications.orgmdpi.com
InternalizationThe this compound-ferroportin complex is internalized via endocytosis.Observed in cell-based studies. ashpublications.orgmolbiolcell.orgresearchgate.netplos.org
Degradation PathwayInternalized complex is trafficked to lysosomes for degradation.Confirmed by studies using lysosomal inhibitors and analysis of degradation machinery. molbiolcell.orgplos.orghaematologica.org

Regulatory Mechanisms Governing Hepcidin Expression

Iron-Dependent Regulatory Pathways

The BMP-SMAD signaling pathway is a major transcriptional regulator of hepcidin (B1576463) expression, controlling its production in response to various signals, particularly iron. nih.gov This pathway is essential for regulating systemic iron homeostasis. nih.gov Two types of iron signals, tissue iron and circulating iron, are sensed via distinct mechanisms to activate the BMP-SMAD pathway and increase this compound production. nih.gov

Bone Morphogenetic Protein (BMP)/SMAD Signaling Pathway

The BMP-SMAD pathway is a central transcriptional regulator of this compound expression. nih.gov Mutations in key components of this pathway, such as Hemojuvelin (HJV) and SMAD4, can lead to this compound deficiency and iron overload, as observed in hereditary hemochromatosis. nih.gov The pathway involves BMP ligands binding to receptor complexes on the hepatocyte membrane, triggering a signaling cascade that ultimately induces this compound transcription. nih.gov

Role of BMP6 as a Primary Ligand

Bone morphogenetic protein 6 (BMP6) is recognized as a key endogenous ligand responsible for regulating this compound expression in vivo. xiahepublishing.comnih.govresearchgate.net Studies have shown that Bmp6 null mice exhibit a phenotype resembling hereditary hemochromatosis, characterized by reduced this compound expression and tissue iron overload. nih.gov Furthermore, administration of exogenous BMP6 in mice increases hepatic this compound expression and reduces serum iron levels, while inhibiting endogenous BMP6 reduces this compound expression and increases serum iron. nih.govresearchgate.net This highlights the critical role of BMP6 as a ligand for HJV and a central regulator of this compound and iron metabolism in vivo. nih.gov While other BMPs like BMP2 also contribute to this compound regulation, changes in BMP6 expression are generally greater in response to iron, suggesting its regulation may be a rate-limiting step. nih.govashpublications.org

Hepatic Sinusoidal Endothelial Cell Involvement in BMP6 Production

Liver sinusoidal endothelial cells (LSECs) play a critical role in iron sensing and are a major source of BMP6 and BMP2 in the liver. ashpublications.orgnih.govashpublications.orgresearchgate.netunito.it These cells produce and secrete BMP6, which then acts in a paracrine manner on neighboring hepatocytes to stimulate this compound expression. ashpublications.orgresearchgate.netnih.gov Studies using conditional knockout mice have demonstrated that the loss of BMP6 specifically in LSECs recapitulates the hemochromatosis phenotype observed in global BMP6 knockout mice, whereas deleting BMP6 in other liver cell types like Kupffer cells or hepatocytes does not significantly alter this compound expression or iron content. researchgate.netunito.it This strongly supports the pivotal role of LSECs as the primary source of BMP6 involved in regulating hepatic this compound mRNA expression. researchgate.netunito.it During systemic iron overload, LSECs internalize non-transferrin-bound iron (NTBI), which is suggested to promote oxidative stress and transcriptionally induce BMP6 via the NRF2 pathway. ashpublications.orgunito.itnih.gov

BMP Receptors and Co-receptors (e.g., Hemojuvelin/HJV/RGMc)

The BMP signaling pathway is initiated by the binding of BMP ligands, such as BMP6, to a complex of type I and type II serine-threonine kinase receptors on the surface of hepatocytes. researchgate.netnih.govphysiology.org Key type I BMP receptors involved in this compound regulation include ALK2 and ALK3. nih.govnih.govlongdom.org ALK2 is particularly important for iron-dependent this compound upregulation, while ALK3 is necessary for basal this compound expression. nih.govsci-hub.se The complex also includes type II receptors such as ACVR2A and BMPR2. nih.govturkjnephrol.org

A crucial component of this receptor complex is the co-receptor Hemojuvelin (HJV), also known as Repulsive Guidance Molecule c (RGMc). haematologica.orgnih.govmdpi.comresearchgate.netinviteo.frhmdb.ca HJV is a glycosylphosphatidylinositol (GPI)-linked protein predominantly expressed in hepatocytes, among other tissues. sci-hub.se HJV functions as a BMP co-receptor, enhancing BMP signaling and promoting this compound transcription. haematologica.orgmdpi.comphysiology.orgportlandpress.comresearchgate.net Mutations in the HJV gene are a major cause of juvenile hemochromatosis, leading to decreased BMP signaling and consequently reduced this compound expression and severe iron overload. tandfonline.comnih.govlongdom.orgportlandpress.comresearchgate.net HJV has been shown to interact with BMP ligands, including BMP2, BMP4, and BMP6, and its presence enhances BMP-mediated activation of this compound gene expression. haematologica.orgphysiology.orgsci-hub.se Neogenin also interacts with the BMP/HJV receptor complex and is essential for appropriate HJV function and this compound expression. nih.govmdpi.com

SMAD Protein Phosphorylation and Nuclear Translocation

Upon ligand binding to the BMP receptor complex, the activated type I receptors phosphorylate intracellular receptor-associated SMAD proteins, specifically SMAD1, SMAD5, and SMAD8 (collectively referred to as SMAD1/5/8). nih.govresearchgate.netnih.govlongdom.orgturkjnephrol.orgashpublications.org This phosphorylation is a key step in transducing the signal downstream. nih.govresearchgate.netnih.gov Phosphorylated SMAD1/5/8 then binds to the common partner SMAD, SMAD4. nih.govnih.govturkjnephrol.org The formation of this SMAD complex (SMAD1/5/8-SMAD4) is essential for the subsequent steps in this compound regulation. nih.govnih.govturkjnephrol.org Once formed, the SMAD complex translocates from the cytoplasm into the nucleus. nih.govnih.govturkjnephrol.org In the nucleus, this complex acts as a transcription factor to regulate gene expression. nih.govnih.gov Inhibitory SMADs, such as SMAD6 and SMAD7, also play a role by antagonizing the activation of receptor-regulated SMADs, providing a negative feedback mechanism. sci-hub.sehaematologica.orgfrontiersin.org SMAD7, for instance, can inhibit this compound by preventing the binding of SMAD4-containing activator complexes to the this compound promoter. sci-hub.se

Homeostatic Iron Regulator (HFE)/Transferrin Receptor 2 (TFR2) System

The HFE and Transferrin Receptor 2 (TFR2) proteins are critical components of the iron-sensing pathway that regulates this compound expression, predominantly in hepatocytes. Mutations in HFE and TFR2 genes are associated with hereditary hemochromatosis, an iron overload disorder characterized by inappropriately low this compound levels relative to body iron stores. jci.orgfrontiersin.orgbohrium.com

Interaction of HFE and TFR2 with Transferrin

HFE is an atypical MHC class I-like protein that interacts with Transferrin Receptor 1 (TFR1), the ubiquitously expressed receptor responsible for the uptake of transferrin-bound iron. plos.orgnih.govrcsb.org TFR2, a homologue of TFR1, is primarily expressed in the liver and also binds diferric transferrin, albeit with lower affinity than TFR1. frontiersin.orgnih.gov

A proposed model suggests that under conditions of low serum iron, HFE is bound to TFR1. nih.govresearchgate.net As serum transferrin saturation increases with rising iron levels, iron-loaded transferrin (holo-transferrin) competes with HFE for binding to TFR1, leading to the dissociation of HFE from TFR1. jci.orgnih.govresearchgate.net This released HFE is then hypothesized to interact with TFR2. jci.orgnih.govresearchgate.net This interaction between HFE and TFR2 is thought to be crucial for signaling the increase in circulating iron levels to the this compound regulatory machinery. jci.orgresearchgate.netnih.gov However, the precise nature and necessity of the direct interaction between HFE and TFR2 in vivo remain a subject of ongoing research, with some studies suggesting they may regulate this compound independently or through more complex multi-protein interactions. plos.orgportlandpress.com

Role in Sensing Circulating Iron

The HFE/TFR2 system is considered a key sensor of circulating iron levels, particularly in the form of holo-transferrin. jci.orgfrontiersin.orgnih.govhaematologica.org The liver, as the primary site of this compound production, plays a central role in this sensing mechanism. bohrium.comportlandpress.com Studies in mice and humans with mutations in HFE or TFR2 have demonstrated impaired this compound response to iron challenge, highlighting their importance in this process. frontiersin.orgnih.govhaematologica.org

It is hypothesized that the interaction between HFE and TFR2, potentially within a larger complex that includes hemojuvelin (HJV) and BMP receptors, facilitates the sensing of increased transferrin saturation. jci.orgfrontiersin.orgnih.govmdpi.com This sensing event then triggers downstream signaling pathways, primarily the BMP/SMAD pathway, leading to increased this compound transcription. frontiersin.orgportlandpress.commdpi.com While TFR2 is thought to be the primary sensor of holo-transferrin, HFE is also required for a full this compound response to acute increases in circulating iron. frontiersin.orghaematologica.org

Iron Sensing Proteins and Complexes

The regulation of this compound expression by iron involves a complex interplay of several proteins and the formation of multiprotein complexes on the hepatocyte surface. Beyond HFE and TFR2, key players include Hemojuvelin (HJV), Bone Morphogenetic Proteins (BMPs), and BMP receptors. jci.orgportlandpress.commdpi.com

HJV acts as a co-receptor for BMPs and is essential for efficient BMP signaling that induces this compound expression. jci.orgmdpi.com BMPs, particularly BMP6, are considered major inductive signals for this compound in response to iron overload. jci.orgportlandpress.comnih.gov These proteins interact to form signaling complexes that activate downstream pathways, primarily the SMAD pathway, leading to the transcription of the this compound gene (HAMP). portlandpress.commdpi.comnih.gov

Research suggests that HFE and TFR2 may interact with HJV and the BMP receptor complex to enhance the iron-sensing capability of the hepatocyte and modulate the BMP/SMAD signaling cascade. jci.orgfrontiersin.orgmdpi.com The precise composition and dynamics of these iron-sensing complexes are still under investigation, with evidence suggesting both direct interactions and indirect influences on signaling pathway components. frontiersin.orgplos.orgportlandpress.commdpi.com

Inflammation-Dependent Regulatory Pathways

Inflammation is a potent inducer of this compound expression, leading to a decrease in serum iron levels, a phenomenon known as the anemia of inflammation or chronic disease. mdpi.comresearchgate.netwikipedia.org This regulatory pathway is distinct from the iron-sensing mechanisms and is primarily mediated by pro-inflammatory cytokines. mdpi.comresearchgate.net

Interleukin-6 (IL-6)/JAK-STAT3 Pathway

Interleukin-6 (IL-6) is a major cytokine involved in the inflammation-induced upregulation of this compound. researchgate.netnih.govresearchgate.netbjmu.edu.cn IL-6 binds to its receptor complex on the surface of hepatocytes, which includes the IL-6 receptor (IL-6R) and the signal-transducing protein gp130. researchgate.netresearchgate.net This binding event triggers the activation of Janus kinases (JAKs), specifically JAK1 and JAK2, which are associated with the receptor complex. mdpi.comresearchgate.netresearchgate.netijbs.com

Activated JAK kinases then phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comresearchgate.netresearchgate.netijbs.com Phosphorylated STAT3 molecules dimerize and translocate into the nucleus, where they bind to specific STAT3-responsive elements in the promoter region of the this compound gene (HAMP), thereby increasing its transcription. mdpi.comresearchgate.netresearchgate.net This IL-6/JAK-STAT3 pathway is a direct and potent signaling cascade that rapidly increases this compound production in response to inflammatory stimuli. researchgate.netresearchgate.netbjmu.edu.cn

While the IL-6/JAK-STAT3 pathway is a primary mediator of inflammation-induced this compound expression, there is also evidence suggesting potential crosstalk between inflammatory and iron-sensing pathways. portlandpress.comnih.gov For instance, IL-6 signaling may influence components of the BMP/SMAD pathway or the expression of iron-related proteins like TFR2, further highlighting the complex integration of signals regulating this compound. nih.gov

Here is a table summarizing some key proteins and their roles in this compound regulation based on the text:

Protein NameRole in this compound RegulationAssociated Pathway(s)
This compoundMaster regulator of systemic iron homeostasisN/A
HFEInvolved in sensing circulating iron; interacts with TFR1 and TFR2; modulates BMP signaling. jci.orgfrontiersin.orgnih.govresearchgate.netmdpi.comHFE/TFR2, BMP/SMAD
TFR2Key sensor of circulating holo-transferrin; interacts with HFE and HJV; modulates BMP signaling. jci.orgfrontiersin.orgnih.govresearchgate.netmdpi.comHFE/TFR2, BMP/SMAD
TransferrinIron transport protein in blood; holo-transferrin is sensed by HFE/TFR2 system. jci.orgfrontiersin.orgresearchgate.netnih.govhaematologica.orgHFE/TFR2
Hemojuvelin (HJV)Co-receptor for BMPs; essential for efficient BMP-induced this compound expression. jci.orgmdpi.comnih.govBMP/SMAD, HFE/TFR2/HJV complex jci.orgfrontiersin.orgmdpi.com
Bone Morphogenetic Proteins (BMPs)Inductive signals for this compound expression, particularly BMP6. jci.orgportlandpress.comnih.govBMP/SMAD
BMP ReceptorsBind BMPs and HJV; part of the signaling complex for this compound induction. jci.orgmdpi.comBMP/SMAD
Interleukin-6 (IL-6)Major pro-inflammatory cytokine inducing this compound expression. researchgate.netnih.govresearchgate.netbjmu.edu.cnIL-6/JAK-STAT3
Janus Kinases (JAKs)Activated by IL-6 receptor binding; phosphorylate STAT3. mdpi.comresearchgate.netresearchgate.netijbs.comIL-6/JAK-STAT3
STAT3Phosphorylated by JAKs; translocates to nucleus and binds this compound promoter. mdpi.comresearchgate.netresearchgate.netIL-6/JAK-STAT3

Here is an interactive data table showing the effect of HFE and TFR2 deficiency on this compound expression in mice, based on research findings.

Mouse GenotypeThis compound mRNA Levels (Relative to Wild-Type)Hepatic Iron Overload SeveritySource Snippets
Hfe-/-Attenuated BMP signaling, blunted this compound increase after iron challenge. jci.orghaematologica.orgSevere iron overload. jci.orgfrontiersin.orgnih.gov jci.orgfrontiersin.orgnih.govhaematologica.org
Tfr2-/-Reduced pSMAD1/5/8, absent this compound response to iron challenge. frontiersin.orgportlandpress.comhaematologica.orgMore severe iron overload than Hfe-/-. frontiersin.orgnih.govhaematologica.org frontiersin.orgnih.govportlandpress.comhaematologica.org
Hfe-/-; Tfr2-/-Even lower this compound expression than single knockouts. jci.orgnih.govMore severe hepatic iron overload than single knockouts. jci.orgnih.gov jci.orgnih.gov
JAK Kinase Activation and STAT3 Phosphorylation

Role of Other Proinflammatory Cytokines (e.g., IL-1β, IL-22, Activin B)

While IL-6 is a major driver of inflammatory this compound induction, other proinflammatory cytokines also contribute to this process through both STAT3-dependent and independent mechanisms. Interleukin-22 (IL-22) can also increase this compound expression via the STAT3 signaling pathway, similar to IL-6. nih.govescholarship.orgthebloodproject.com Interleukin-1β (IL-1β) has been shown to stimulate this compound expression. nih.govescholarship.orgthebloodproject.comsci-hub.se Studies suggest that IL-1β can activate this compound through mechanisms that may involve inducing CCAAT enhancer-binding protein δ (C/EBPδ) expression, which then binds to a C/EBP-binding site on the this compound promoter. sci-hub.se Additionally, IL-1β may regulate this compound by inducing BMP2 expression and activin B from hepatocytes. nih.gov Activin B, a member of the TGF-β protein superfamily, also increases HAMP transcription, primarily through the BMP-SMAD signaling pathway. nih.govescholarship.orgthebloodproject.comunimore.it

Crosstalk with BMP/SMAD Signaling

The inflammatory signaling pathway, particularly the IL-6/JAK/STAT3 cascade, exhibits significant crosstalk with the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway, which is a primary regulator of this compound expression in response to iron levels. haematologica.orgmdpi.comnih.govplos.orgportlandpress.comresearchgate.net Increasing evidence suggests an essential interplay between these two pathways in regulating this compound. nih.gov The this compound promoter contains both BMP-response elements (BMP-REs) and STAT3-REs. haematologica.orgplos.orghaematologica.org While the BMP-SMAD pathway is crucial for iron-mediated this compound regulation, it also synergizes with the STAT3 pathway to induce this compound transcription during inflammation. haematologica.orghaematologica.org Disruption of BMP-REs can impair the this compound response to IL-6. haematologica.orghaematologica.org Studies have shown that intact SMAD1/5/8 function is required for maximal induction of this compound via the IL-6/STAT3 pathway. mdpi.com Activin B may be involved in this crosstalk between the IL-6/STAT3 and BMP/SMAD pathways. mdpi.comnih.govportlandpress.com

Endoplasmic Reticulum (ER) Stress and CREBH Pathway

Endoplasmic Reticulum (ER) stress, a condition resulting from the accumulation of unfolded or misfolded proteins in the ER, has also been identified as a regulator of this compound expression. ER stress can induce this compound expression, contributing to hypoferremia and iron sequestration. nih.govnih.govashpublications.orgqut.edu.ausemanticscholar.org This regulation involves the activation of the transcription factor cyclic AMP response element-binding protein H (CREBH). nih.govnih.govashpublications.orgqut.edu.ausemanticscholar.org CREBH, an ER stress-activated transcription factor, binds to and transactivates the HAMP promoter. nih.govnih.govashpublications.org this compound induction in response to ER stress stimuli is defective in CREBH knockout mice, highlighting the role of CREBH in this regulatory pathway. nih.govnih.gov The CREBH-hepcidin axis may cooperate with other pathways, such as the IL-6/STAT3 pathway, to stimulate this compound expression during inflammation. nih.gov ER stress-mediated this compound regulation appears to require a functioning BMP-SMAD signaling pathway. unimore.itqut.edu.au

Erythropoietic Activity and Hypoxia-Dependent Regulation

This compound expression is suppressed under conditions of increased erythropoietic activity and hypoxia, ensuring sufficient iron availability for red blood cell production. haematologica.orghaematologica.orgnih.govashpublications.orgportlandpress.comannualreviews.org

Increased erythropoiesis, the process of red blood cell formation, is a known negative regulator of this compound. nih.govportlandpress.com This suppression is crucial to increase iron absorption and mobilization from stores to meet the high iron demand of developing erythrocytes. nih.govashpublications.org While erythropoietin (EPO) stimulates erythropoiesis, studies suggest that EPO may not directly suppress this compound; rather, the suppression requires increased erythropoietic activity itself, potentially mediated by soluble factors produced during erythropoiesis. nih.govportlandpress.com Erythroferrone (ERFE), a protein produced by erythroblasts, has been identified as a this compound-suppressive factor that mediates the effect of increased erythropoietic activity. portlandpress.com

Hypoxia, a state of oxygen deficiency, also leads to the suppression of this compound expression. haematologica.orgnih.govhaematologica.orgnih.govashpublications.organnualreviews.orgnih.govunimib.itunimib.itashpublications.orgucsd.educam.ac.uk This response facilitates increased iron availability for enhanced erythropoiesis, a physiological adaptation to low oxygen levels. unimib.itunimib.it The mechanisms underlying hypoxia-induced this compound downregulation are complex and not fully elucidated, but they are thought to involve circulating factors and potentially the BMP/SMAD pathway. unimib.itunimib.it While the role of Hypoxia-Inducible Factors (HIFs) in this compound regulation has been investigated, studies have yielded conflicting results regarding their direct transcriptional suppressive effect on the HAMP gene. nih.govucsd.educam.ac.uk Some evidence suggests that hypoxia may regulate this compound through the hemojuvelin/BMP axis and the cleavage of hemojuvelin by proteins like TMPRSS6 and furin. nih.govunimib.it

Erythroferrone (ERFE) as a this compound Suppressor

Erythroferrone (ERFE) is a hormone produced by erythroblasts (red blood cell precursors) in the bone marrow in response to erythropoietin (EPO) stimulation, particularly during conditions of increased erythropoiesis, such as anemia or blood loss. ashpublications.orgbiorxiv.orgnih.govresearchgate.netmdpi.com ERFE acts as a potent negative regulator of this compound. biorxiv.org Its production is increased in conditions of stress erythropoiesis, including thalassemia syndromes. ashpublications.orgfrontiersin.org By suppressing this compound, ERFE promotes the mobilization of iron to the bone marrow, ensuring sufficient iron availability for enhanced red blood cell production. ashpublications.orgbiorxiv.org Aberrantly high circulating ERFE levels in conditions like β-thalassemia can lead to excessive this compound suppression and contribute to tissue iron accumulation. ashpublications.orgfrontiersin.org

Mechanism of ERFE Action via BMP Inhibition

ERFE suppresses this compound expression by interfering with the bone morphogenetic protein (BMP)-SMAD signaling pathway, which is a central transcriptional regulator of this compound in the liver. ashpublications.orgnih.govresearchgate.netnih.gov The BMP pathway is activated when BMP ligands, particularly BMP6 and BMP2, bind to BMP receptors and the co-receptor hemojuvelin (HJV) on the surface of hepatocytes. ashpublications.orgmdpi.comnih.govnih.gov This binding leads to the phosphorylation of intracellular SMAD proteins (SMAD1, SMAD5, and SMAD8), which then complex with SMAD4 and translocate to the nucleus to activate this compound gene (HAMP) transcription. ashpublications.orgnih.gov

ERFE inhibits this pathway by acting as a ligand trap for certain BMPs. nih.gov Studies have shown that ERFE binds directly to BMPs, preferentially sequestering BMP5, BMP6, and BMP7, and to a lesser extent BMP2 and BMP4. ashpublications.orgbiorxiv.orgnih.govresearchgate.net This sequestration prevents these BMPs from binding to their receptors on hepatocytes, thereby attenuating the downstream SMAD phosphorylation and subsequent this compound transcription. nih.govresearchgate.net Specifically, ERFE has been shown to bind to the BMP2/6 heterodimer and prevent its binding to the BMP type I receptor ALK3. nih.gov The N-terminal domain of ERFE is involved in binding to BMP6 with high affinity. ashpublications.org

Hypoxia-Inducible Factor 2α (HIF-2α)

Hypoxia-Inducible Factor 2α (HIF-2α) is a transcription factor that plays a significant role in the body's adaptation to low oxygen conditions (hypoxia) and also in iron metabolism. ashpublications.orgresearchgate.netjci.org While HIF-1α and HIF-2α are both involved in the hypoxic response, HIF-2α has a more prominent role in regulating genes involved in iron transport. researchgate.net Under conditions of hypoxia, iron deficiency, or increased erythropoietic drive, HIF-2α is stabilized. ashpublications.orgashpublications.org

HIF-2α primarily influences iron homeostasis by transcriptionally upregulating the expression of key iron transporters in the duodenum, including Divalent Metal Transporter 1 (DMT1), duodenal cytochrome b (DCYTB), and ferroportin (FPN). ashpublications.orgresearchgate.netashpublications.org At a systemic level, hypoxia, mediated in part by HIF-2, leads to the repression of hepatic this compound expression, which further facilitates intestinal iron absorption by preventing FPN degradation. ashpublications.orgresearchgate.net this compound, in turn, can also regulate intestinal HIF-2α; under iron-replete conditions, this compound-induced FPN degradation leads to increased intracellular iron, which activates prolyl hydroxylase enzymes that target HIF-2α for degradation. jci.orgresearchgate.net Conversely, in iron deficiency, low this compound levels stabilize FPN, reduce intracellular iron, decrease prolyl hydroxylase activity, and stabilize HIF-2α, thereby promoting iron absorption. jci.orgresearchgate.net

Other Modulators and Pathways

Growth Factors (e.g., EGF, HGF)

Several growth factors have been identified as modulators of this compound expression. Epidermal Growth Factor (EGF) and Hepatocyte Growth Factor (HGF) are two examples that have been shown to suppress this compound synthesis. nih.govfrontiersin.orgnih.govportlandpress.comoup.comresearchgate.netfrontiersin.org These growth factors are known to mediate hepatic regeneration after liver injury. nih.govoup.com

Studies in primary mouse hepatocytes and in mice have demonstrated that treatment with HGF and EGF suppresses this compound mRNA synthesis at the transcriptional level. nih.govoup.com This suppression is mediated, at least in part, by the interference of these growth factors with the BMP signaling pathway, which is crucial for this compound regulation. nih.govoup.com While the exact molecular mechanisms are not fully understood, it is suggested that HGF and EGF can interfere with the nuclear localization of activated SMADs and increase the nuclear pool of the BMP transcriptional co-repressor TG-interacting factor (TGIF). nih.govoup.com Inhibitors of the PI3 kinase and MEK/ERK pathways have been shown to prevent HGF-induced this compound suppression, suggesting the involvement of these signaling cascades. nih.govoup.com The suppression of this compound by growth factors like EGF and HGF may contribute to iron accumulation observed in chronic liver diseases. nih.govoup.com

Sex Hormones (e.g., Testosterone (B1683101), Estrogen)

Sex hormones, including testosterone and estrogen, have also been implicated in the regulation of this compound expression and systemic iron metabolism. nih.govfrontiersin.orgfrontiersin.orgmdpi.comjci.org Both testosterone and estrogen have generally been shown to suppress this compound expression. nih.govfrontiersin.orgfrontiersin.org

Testosterone has been reported to suppress this compound in a dose-dependent manner in males, which is associated with increased hemoglobin and hematocrit. frontiersin.org One proposed mechanism for testosterone's effect is the upregulation of epidermal growth factor (EGF) receptors in the liver, which could then lead to this compound suppression via the EGF pathway. frontiersin.org

Estrogen, particularly 17β-estradiol, has also been shown to negatively correlate with this compound concentration and positively correlate with iron demand and release. frontiersin.orgfrontiersin.org While some studies suggest estrogen inhibits this compound synthesis, the exact mechanism is still being investigated. frontiersin.orgfrontiersin.org Some research indicates that estrogen may regulate this compound expression through an estrogen response element in the this compound gene promoter region. frontiersin.orgjci.org The influence of sex hormones on this compound may contribute to sex-specific differences in iron metabolism and susceptibility to iron disorders. frontiersin.orgmdpi.com

RGM Family Proteins (e.g., RGMa, RGMb)

The Repulsive Guidance Molecule (RGM) family of proteins plays a critical role in regulating this compound expression, particularly through their interaction with the BMP signaling pathway. This family includes RGMa, RGMb (also known as Dragon), and RGMc (Hemojuvelin, HJV). researchgate.netnih.govmdpi.com HJV is a well-established co-receptor for BMPs and is essential for the positive regulation of this compound expression in response to iron. researchgate.netnih.gov

TMPRSS6 (Matriptase-2) Function in this compound Inhibition

TMPRSS6, also known as matriptase-2, is a type II transmembrane serine protease predominantly expressed in the liver. frontiersin.orgfrontiersin.org It serves as a crucial negative regulator of this compound production and is essential for maintaining iron homeostasis. frontiersin.org Mutations in the TMPRSS6 gene are associated with iron-refractory iron deficiency anemia (IRIDA), a condition characterized by inappropriately high this compound levels that impair iron absorption and utilization. frontiersin.orgmedlineplus.govhaematologica.org

Matriptase-2 inhibits this compound expression primarily by cleaving membrane-bound hemojuvelin (m-HJV), a co-receptor for the bone morphogenetic protein (BMP)-SMAD signaling pathway. nih.govresearchgate.net The BMP-SMAD pathway is a major activator of this compound transcription. frontiersin.orgnih.gov By proteolytically processing m-HJV, TMPRSS6 reduces the activity of this pathway, thereby suppressing HAMP transcription. nih.govresearchgate.net Studies in mice with non-functional matriptase-2 have shown inappropriately high levels of HAMP mRNA expression, leading to iron deficiency anemia. frontiersin.org Furthermore, inflammation has been shown to downregulate TMPRSS6 expression, contributing to the increase in this compound observed during inflammatory states. plos.org This downregulation can occur through a decrease in STAT5 phosphorylation, independent of the BMP/SMAD pathway. plos.org

Cellular Stress Signals

Cellular stress, particularly endoplasmic reticulum (ER) stress, can influence this compound expression. nih.govnih.gov ER stress, induced by factors such as protein misfolding, has been shown to induce this compound expression. nih.govresearchgate.net This induction can occur through the activation of transcription factors like cyclic AMP response element-binding protein H (CREBH), which binds to and transactivates the this compound promoter. nih.govnih.gov In HepG2 cells, chemically induced ER stress initially decreases this compound levels, followed by an increase with prolonged stress. plos.org This biphasic response may involve the stress-inducible transcription factor CHOP, which can initially deplete C/EBPα, a transcriptional activator of this compound. plos.org As CHOP levels decrease, C/EBPα binding to the this compound promoter is enhanced. plos.org The regulation of this compound by ER stress links intracellular protein quality control to innate immunity and iron homeostasis. nih.gov

Post-transcriptional Regulation (e.g., HuR)

Beyond transcriptional control, this compound expression is also subject to post-transcriptional regulation, which can affect the stability and translation of HAMP mRNA. nih.govnih.gov The AU-rich element-binding protein, Human Antigen R (HuR), has been identified as a key player in this process. nih.govunmc.edu HuR can stabilize HAMP mRNA by binding to AU-rich elements (AREs) located in the 3'-untranslated region (UTR) of the mRNA transcript. nih.gov

Studies have shown that saturated fatty acids, such as palmitic acid, can upregulate HAMP mRNA levels through a mechanism involving HuR. nih.gov This regulation appears to be post-transcriptional, as it is not blocked by transcription inhibitors and involves the activation of the HAMP 3'-UTR. nih.gov Silencing of HuR has been shown to abolish the upregulation of HAMP mRNA induced by palmitic acid. nih.gov ER stress has also been linked to the stabilization of this compound mRNA by HuR. haematologica.org This mechanism, along with the inhibition of matriptase-2, contributes to the upregulation of this compound in response to ER stress. haematologica.org

Epigenetic Regulation of this compound Expression

Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in fine-tuning this compound expression and contributing to variability in iron homeostasis. nih.govjst.go.jpnih.gov These modifications can influence gene expression without altering the underlying DNA sequence. researchgate.net

DNA Methylation of HAMP and Iron Sensing Genes

DNA methylation, primarily occurring at CpG sites, can lead to gene silencing or activation depending on the location of the methylation. jst.go.jp Studies have investigated the role of DNA methylation in regulating HAMP expression and the expression of genes encoding hepatic iron sensing proteins. nih.govjst.go.jpplos.orgresearchgate.netresearchgate.netresearchgate.net

Research using human hepatoma cell lines has provided evidence that DNA methylation can control the expression of HAMP and other iron sensing genes like TFR2 and HJV. nih.govplos.orgresearchgate.netcambridge.org For instance, partial methylation of TFR2 has been observed, which could lead to reduced expression. nih.govplos.org Treatment with demethylating agents like 5-aza-2'-deoxycitidine (AZA) has been shown to increase the expression of TFR2 and HAMP in certain cell lines, suggesting that methylation can indirectly influence HAMP expression by affecting upstream iron sensing genes. nih.govplos.org While direct methylation of the HAMP promoter hasn't always shown a clear correlation with expression in all studies, methylation at specific CpG sites within consensus sequences for transcription factors is a possible mechanism underlying HAMP repression, as observed in hepatocellular carcinoma tissues. capes.gov.br

Histone Acetylation and Deacetylation (e.g., HDAC3)

Histone modifications, particularly acetylation and deacetylation, also contribute to the epigenetic regulation of this compound expression. nih.govmdpi.com Histone acetylation, mediated by histone acetyltransferases (HATs), generally leads to a more open chromatin structure, promoting gene transcription. mdpi.com Conversely, histone deacetylation, catalyzed by histone deacetylases (HDACs), results in chromatin compaction and transcriptional repression. mdpi.comfrontiersin.org

HDAC3, a member of the class I HDACs, has been implicated in the regulation of this compound. nih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov Studies have shown that suppression of this compound expression, such as during iron deficiency or increased erythropoiesis, involves reversible loss of specific histone marks like H3K9ac at the this compound locus. nih.gov Inhibition of pan-histone deacetylases or knockdown of HDAC3 can counteract the suppression of this compound expression induced by various factors, including erythroferrone or inhibition of BMP signaling. nih.govmdpi.com HDAC3 has been shown to bind to chromatin at the this compound locus, and its activity, often in complex with NCOR1, may be involved in downregulating this compound. nih.govmdpi.com

Environmental and Dietary Influences on Epigenetics

Environmental factors and dietary habits can significantly influence epigenetic modifications, including DNA methylation and histone modifications, thereby potentially impacting this compound expression. researchgate.netresearchgate.netnih.govmdpi.com While the direct epidemiological data specifically linking environmental and dietary influences on this compound epigenetics is still developing, the general principle of environmental epigenetics suggests a strong potential for such interactions. researchgate.netresearchgate.netnih.gov

Diet composition, including the intake of specific nutrients and bioactive food components, can reversibly alter DNA methylation status and histone modifications. researchgate.netmdpi.com Similarly, exposure to environmental factors like infectious diseases or living in chronically hypoxic environments (e.g., high altitude) can influence this compound expression. researchgate.netnih.gov These environmental and dietary influences can contribute to inter-individual variability in this compound levels and potentially affect susceptibility to iron-related disorders. researchgate.netnih.gov

Pathophysiological Implications of Hepcidin Dysregulation Mechanistic Focus

States of Hepcidin (B1576463) Deficiency and Iron Overload

States of this compound deficiency or resistance are characterized by inappropriately low this compound levels relative to body iron stores, leading to excessive iron absorption and release from storage sites. nih.govkarger.comamegroups.org This results in systemic iron overload, where iron accumulates in various tissues and organs, potentially causing significant damage and dysfunction. karger.comamegroups.orgresearchgate.net

Hereditary Hemochromatosis: Molecular Basis of this compound Insufficiency

Hereditary hemochromatosis (HH) is a group of genetic disorders characterized by increased dietary iron absorption and progressive iron accumulation in parenchymal tissues. nih.govamegroups.orgresearchgate.net The underlying molecular basis for most forms of HH is inadequate production or function of this compound. karger.comamegroups.orgresearchgate.nethaematologica.org This deficiency in this compound leads to uncontrolled ferroportin activity, allowing excessive iron entry into the circulation from the intestine and macrophages. karger.comamegroups.org The severity of this compound deficiency directly correlates with the severity of iron overload and clinical manifestations. karger.comamegroups.org

Mutations in several genes involved in this compound regulation can cause hereditary hemochromatosis. These include HFE, TFR2, HJV (HFE2), and HAMP. nih.govamegroups.orghaematologica.orgnih.gov These genes encode proteins that are part of a complex signaling pathway in hepatocytes responsible for sensing iron levels and regulating this compound expression. amegroups.orgresearchgate.netnih.govashpublications.org

HFE Mutations: Mutations in the HFE gene, particularly the C282Y mutation, are the most common cause of HH (Type 1). amegroups.orghaematologica.org The HFE protein interacts with transferrin receptor 1 (TfR1) and transferrin receptor 2 (TfR2), as well as hemojuvelin (HJV), to modulate this compound synthesis. amegroups.orgresearchgate.netashpublications.org Defective HFE protein impairs the formation of a functional iron-sensing complex, leading to reduced or inadequate this compound expression relative to iron stores. amegroups.orgresearchgate.net

TFR2 Mutations: Mutations in the TFR2 gene cause Type 3 HH. amegroups.orgisciii.es TFR2 is a protein highly homologous to TfR1 and is primarily expressed in the liver. isciii.es It is involved in sensing transferrin-bound iron and signaling through the BMP/SMAD pathway to regulate this compound. amegroups.orgresearchgate.net Mutations in TFR2 disrupt this signaling, resulting in decreased this compound production. amegroups.orgresearchgate.net

HJV Mutations: Mutations in the HJV gene (HFE2) are a common cause of severe, early-onset juvenile hemochromatosis (Type 2A). amegroups.orghaematologica.orgnih.gov HJV (hemojuvelin) is a glycosylphosphatidylinositol (GPI)-linked protein that acts as a co-receptor for bone morphogenetic proteins (BMPs), particularly BMP2 and BMP6, which are potent activators of this compound transcription via the SMAD pathway. amegroups.orgresearchgate.netnih.gov HJV deficiency leads to severely impaired BMP signaling and consequently, profoundly low or absent this compound levels. amegroups.orgnih.gov

HAMP Mutations: Mutations in the HAMP gene, which encodes this compound itself, cause Type 2B HH, another severe juvenile form. amegroups.orgnih.gov These mutations directly impair this compound synthesis, leading to a lack of the hormone and severe iron overload. amegroups.orgnih.gov

In these forms of HH, the impaired this compound production leads to excessive iron release from duodenal enterocytes and macrophages, causing increased plasma iron and subsequent deposition in parenchymal organs like the liver, heart, and pancreas. karger.comamegroups.orgresearchgate.net

Iron-Loading Anemias (e.g., β-Thalassemia): Role of Ineffective Erythropoiesis in this compound Suppression

Iron-loading anemias, such as β-thalassemia, are characterized by ineffective erythropoiesis, a condition where red blood cell production is increased but many developing erythroid precursors die in the bone marrow. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.net Despite often having iron overload (due to increased absorption and/or transfusions), patients with these conditions exhibit inappropriately low this compound levels. frontiersin.orgfrontiersin.orgnih.govmdpi.com This paradoxical suppression of this compound in the setting of iron overload is primarily driven by signals from the expanded and ineffective erythroid marrow. frontiersin.orgfrontiersin.orgmdpi.comnih.gov

The key mediator of this compound suppression in ineffective erythropoiesis is erythroferrone (ERFE), a hormone produced by erythroblasts in response to erythropoietin (EPO). frontiersin.orgfrontiersin.orgmdpi.comhaematologica.org Elevated EPO levels, stimulated by anemia, lead to increased ERFE production. frontiersin.orgfrontiersin.orgmdpi.comhaematologica.org ERFE then acts to suppress this compound expression, primarily by interfering with the BMP/SMAD signaling pathway that normally upregulates this compound in response to iron. frontiersin.orgfrontiersin.orghaematologica.org This suppression of this compound promotes increased iron absorption from the gut and enhanced iron release from macrophages, aiming to provide sufficient iron for the highly active, albeit ineffective, erythropoiesis. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov However, since red blood cell production is defective, the excess iron is not effectively utilized and accumulates in tissues, contributing to iron overload despite the anemia. frontiersin.orgfrontiersin.orgnih.gov

Other factors potentially contributing to this compound suppression in ineffective erythropoiesis include growth differentiation factor 15 (GDF15) and twisted gastrulation (TWSG1), although ERFE is now considered the major erythroid regulator of this compound.

States of this compound Excess and Iron Restriction

States of this compound excess are characterized by inappropriately high this compound levels, leading to restricted iron availability for erythropoiesis and other processes. frontiersin.orgnih.govmdpi.com This results in functional iron deficiency, even if total body iron stores are normal or elevated, as iron is trapped within macrophages and intestinal cells. frontiersin.orgnih.govmdpi.comnih.govsah.org.ar

Anemia of Inflammation (Anemia of Chronic Disease): Mechanisms of Iron Sequestration

Anemia of inflammation (AI), also known as anemia of chronic disease (ACD), is a common type of anemia occurring in the context of chronic infections, autoimmune diseases, malignancies, and other inflammatory conditions. frontiersin.orgnih.govsah.org.aramegroups.orgfrontiersin.orgwikipedia.org A central mechanism in the pathogenesis of AI is the overproduction of this compound, primarily driven by inflammatory cytokines. frontiersin.orgnih.govsah.org.aramegroups.orgfrontiersin.orgwikipedia.org

Elevated this compound levels in AI lead to functional iron deficiency through several mechanisms:

Blocking Intestinal Iron Absorption: High this compound induces the degradation of ferroportin on duodenal enterocytes, preventing dietary iron from entering the bloodstream. nih.govsah.org.ar

Trapping Iron in Macrophages: this compound causes the internalization and degradation of ferroportin on macrophages, particularly those in the spleen that recycle iron from old red blood cells. nih.govsah.org.ar This traps iron within macrophages, making it unavailable for release into the circulation for erythropoiesis. nih.govsah.org.ar

Reduced Iron Release from Hepatocytes: this compound also limits the release of stored iron from hepatocytes by targeting ferroportin on these cells. nih.gov

The resulting hypoferremia and reduced iron availability for the bone marrow lead to iron-restricted erythropoiesis, where the production of red blood cells is impaired despite the presence of adequate iron stores within the reticuloendothelial system (macrophages). frontiersin.orgnih.govnih.govsah.org.ar This iron sequestration is thought to be an innate immune response aimed at limiting iron availability to invading pathogens, which require iron for growth. nih.govbloodresearch.or.krhaematologica.org

Role of Cytokine-Mediated this compound Upregulation

The primary drivers of this compound upregulation in inflammation are pro-inflammatory cytokines, particularly interleukin-6 (IL-6). frontiersin.orgfrontiersin.orgnih.govhaematologica.orgwikipedia.orgjwatch.orgmdpi.com Other cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) can also contribute. nih.govfrontiersin.org

The mechanism of cytokine-mediated this compound induction involves the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. frontiersin.orgfrontiersin.orghaematologica.orgmdpi.com IL-6 binds to its receptor on hepatocytes, activating JAK kinases. frontiersin.orghaematologica.orgmdpi.com Activated JAKs then phosphorylate STAT3. frontiersin.orghaematologica.orgmdpi.com Phosphorylated STAT3 molecules dimerize and translocate to the nucleus, where they bind to specific response elements in the promoter region of the HAMP gene, stimulating this compound transcription. frontiersin.orghaematologica.orgmdpi.com This pathway works in conjunction with the BMP/SMAD pathway, which is also essential for full this compound activation during inflammation. frontiersin.orghaematologica.orgmdpi.com

Inflammatory stimuli, such as lipopolysaccharide (LPS), can also induce this compound production in macrophages, further contributing to systemic iron sequestration. haematologica.org

The increased this compound levels in AI, driven by these inflammatory pathways, are central to the reduced serum iron and impaired iron utilization observed in this condition. frontiersin.orgnih.govsah.org.arfrontiersin.orgwikipedia.org

Table 1: Key Genes and Proteins Involved in this compound Dysregulation

GeneProteinRole in this compound RegulationAssociated Disorder(s)
HFEHFE proteinInvolved in sensing iron and modulating BMP/SMAD signaling for this compound transcription.Hereditary Hemochromatosis Type 1
TFR2Transferrin Receptor 2Involved in sensing transferrin-bound iron and activating BMP/SMAD signaling.Hereditary Hemochromatosis Type 3
HJV (HFE2)HemojuvelinGPI-linked co-receptor for BMPs, essential for BMP/SMAD signaling and this compound production.Juvenile Hemochromatosis (Type 2A)
HAMPThis compoundThe iron-regulatory hormone; directly inhibits ferroportin.Juvenile Hemochromatosis (Type 2B)
TMPRSS6Matriptase-2Serine protease that cleaves HJV, negatively regulating this compound. (Mutation leads to IRIDA)Iron-Refractory Iron Deficiency Anemia
SLC40A1FerroportinCellular iron exporter; receptor for this compound. (Mutations can cause HH Type 4)Ferroportin Disease (Type 4 HH)
ERFEErythroferroneHormone produced by erythroblasts; suppresses this compound in ineffective erythropoiesis.Iron-Loading Anemias (e.g., β-Thalassemia)

Table 2: this compound Levels and Iron Status in Dysregulatory States

ConditionThis compound LevelsSerum IronTransferrin SaturationSerum FerritinIron Distribution
This compound Deficiency States
Hereditary HemochromatosisLow or Inappropriately LowHighHighHighParenchymal organs
Iron-Loading AnemiasLow or Inappropriately LowHighHighHighParenchymal and Reticuloendothelial System
This compound Excess States
Anemia of InflammationHighLowLow or NormalNormal or HighPrimarily Reticuloendothelial System
Iron-Refractory Iron Deficiency Anemia (IRIDA)High or High-NormalLowLowLow or NormalPrimarily Reticuloendothelial System

Note: Serum ferritin can be normal or high in Anemia of Inflammation due to its role as an acute phase reactant, despite iron being sequestered. sah.org.ar

Impaired Iron Mobilization from Macrophages and Hepatocytes

This compound's crucial role in iron homeostasis is mediated through its interaction with ferroportin, which is highly expressed in iron-recycling macrophages and hepatocytes, in addition to duodenal enterocytes. haematologica.orgnih.gov Macrophages of the reticuloendothelial system are responsible for recycling iron from senescent erythrocytes, contributing significantly to the daily iron supply in the body. koreamed.orgfrontiersin.org Hepatocytes serve as the primary site for iron storage. haematologica.orgnih.gov When this compound levels are elevated, it binds to ferroportin on the surface of these cells, triggering the internalization and degradation of the iron exporter. nih.govhaematologica.orgnih.govmdpi.com This action effectively traps iron within macrophages and hepatocytes, preventing its release into the circulation. haematologica.orgnih.govmednexus.orgsah.org.ar This sequestration of iron in storage sites, despite potentially adequate body iron stores, leads to reduced iron availability for processes like erythropoiesis, contributing to conditions such as anemia of inflammation (AI) or anemia of chronic disease (ACD). haematologica.orgnih.govmednexus.orgsah.org.armednexus.orgfrontiersin.orghaematologica.org Inflammatory cytokines, particularly IL-6, are potent inducers of this compound synthesis, mediating this iron sequestration during inflammatory states. nih.govkoreamed.orgfrontiersin.orgmednexus.orgsah.org.armednexus.orghaematologica.orgresearchgate.netfrontiersin.org

Host Defense and Nutritional Immunity

This compound is recognized as a key component of the innate immune system, participating in a defense strategy known as nutritional immunity. frontiersin.orgmdpi.comnih.govmdpi.comnih.gov This mechanism involves the host limiting the availability of essential nutrients, such as iron, to invading pathogens to restrict their growth and virulence. frontiersin.orgmdpi.comnih.govmdpi.com During infection and inflammation, this compound synthesis is significantly increased, primarily driven by pro-inflammatory cytokines like IL-6. nih.govkoreamed.orgfrontiersin.orgmednexus.orgsah.org.armednexus.orghaematologica.orgresearchgate.netfrontiersin.orgnih.govmdpi.com The resulting elevated this compound levels induce hypoferremia by blocking iron release from macrophages and reducing intestinal iron absorption. nih.govnih.govfrontiersin.orgnih.govmdpi.comnih.gov This sequestration of iron within host cells, particularly macrophages, and the reduction of circulating iron (hypoferremia) limit the iron available to extracellular bacteria, many of which require iron for growth. nih.govfrontiersin.orgfrontiersin.orghaematologica.orgnih.govmdpi.comnih.gov Studies have shown that this compound-mediated iron restriction is protective against certain extracellular bacterial infections. nih.govnih.gov However, the role of this compound in defense against intracellular pathogens is more complex and may even be detrimental in some cases, as iron sequestration within macrophages could potentially benefit pathogens residing in this intracellular niche. frontiersin.orgnih.govnih.gov

Interplay between this compound Dysregulation and Other Biological Systems

This compound's central role in iron metabolism means its dysregulation can have implications for other biological systems.

Research Methodologies and Analytical Techniques for Hepcidin Investigation

In Vitro Cellular Models for Hepcidin (B1576463) Regulation Studies

In vitro cellular models are crucial for dissecting the molecular mechanisms governing this compound synthesis and regulation. Isolated hepatocytes have been shown to contain the necessary iron sensors and signal transduction machinery for regulating this compound synthesis. haematologica.orgashpublications.org However, early attempts to replicate iron-mediated this compound regulation in isolated hepatocytes were sometimes unsuccessful, possibly due to rapid phenotypic changes in culture leading to the loss of characteristic hepatic protein expression. ashpublications.org

Hepatoma cell lines, such as HuH7, HepG2, and Hep3B, are widely used in the field of iron metabolism to study this compound regulation due to their similar behavior to primary hepatocytes. plos.org Studies using these cell lines have helped reveal that the this compound promoter exhibits high plasticity in integrating signals from bone morphogenetic proteins (BMPs) and interleukin-6 (IL-6). plos.org Quantitative immunoblotting in these models has been used to analyze signaling pathway interactions by measuring the phosphorylation of SMAD1/5/8 and STAT3 after stimulation with BMP and/or IL-6. plos.org These studies suggest that this compound cross-regulation primarily occurs through combinatorial transcription factor binding to the promoter, with signaling crosstalk playing a minor role. plos.org

In Vivo Animal Models for Systemic this compound Research

In vivo animal models, particularly mice, are invaluable for studying the systemic effects and regulation of this compound. These models allow for the investigation of how this compound responds to various physiological and pathophysiological conditions, including changes in iron status, inflammation, and infection. haematologica.orgjci.orgfrontiersin.orgnih.govucl.ac.ukashpublications.orgnih.gov

Studies using genetically modified mouse models have provided significant insights into the molecules involved in this compound regulation. For example, mice with disruptions in genes like Hfe, Tfr2, and Bmp6 exhibit altered this compound expression and iron overload, highlighting the critical roles of these factors in maintaining iron homeostasis. ashpublications.orgjci.orgnih.govucl.ac.uk Liver-specific knockout of Smad4 in mice also leads to low this compound levels and iron overload, further supporting the role of BMP signaling in this compound regulation in vivo. nih.gov

Animal models of inflammation, often induced by treatments like turpentine (B1165885) or lipopolysaccharide (LPS), have demonstrated the induction of this compound and subsequent hypoferremia, largely mediated through IL-6 signaling. jci.orgnih.gov Studies in these models, including IL-6 knockout mice, have confirmed the essential role of IL-6 in inflammation-driven this compound expression. jci.org

Mouse models have also been used to investigate the role of this compound in innate immunity and infection. frontiersin.orgashpublications.org Studies comparing wild-type mice with this compound knockout (HKO) mice, which have systemic iron overload, have shown differential susceptibility to various bacterial infections, suggesting that this compound's function in innate immunity involves clearing non–transferrin-bound iron (NTBI) from plasma. ashpublications.org

Quantitative Analysis Methods for this compound and its Isoforms

Accurate quantification of this compound and its isoforms in biological fluids is essential for both research and clinical applications. A variety of analytical methods have been developed for this purpose, primarily falling into two main categories: mass spectrometry-based methods and immunoassays. researchgate.netrsc.org

Mass Spectrometry-Based Assays (e.g., LC-MS/MS, SELDI-TOF MS, MALDI-TOF MS, ICP-MS)

Mass spectrometry (MS)-based methods offer the advantage of being able to discriminate between different this compound isoforms (this compound-20, -22, and -25). rsc.org

SELDI-TOF MS (Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): SELDI-TOF MS was one of the first MS methods used for the semi-quantitative measurement of this compound in urine and plasma. plos.org It involves polypeptide enrichment on a chemically modified surface before MS analysis. plos.org While useful for semi-quantification and distinguishing isoforms, SELDI-TOF MS can suffer from insufficient mass resolution, limiting its quantitative capacity. researchgate.net

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): MALDI-TOF MS is another MS technique used for this compound analysis. researchgate.netrsc.orgresearchgate.net It allows for the analysis of this compound in biological samples, and methods using high-resolution MALDI-TOF with stable isotope-labeled internal standards have been developed. However, MALDI-TOF MS can be limited by poor reproducibility, with sample target preparation being particularly crucial. researchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is widely used for this compound quantification and offers high specificity and sensitivity. researchgate.netrsc.orgresearchgate.net This technique typically involves protein precipitation or extraction followed by chromatographic separation and tandem mass spectrometry. researchgate.net Recent LC-MS/MS methods using synthetic stable isotope-labeled this compound as an internal standard have shown good inter-day precision and sensitivity. researchgate.net

ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): ICP-MS can be used as a complementary tool for this compound analysis, particularly through the detection of elements like sulfur, which is present in this compound's cysteine residues. researchgate.netrsc.orguniovi.es Another approach involves selectively labeling this compound with divalent metals like Cu2+ and detecting the complex using LC-ICP-MS. uniovi.es While ICP-MS can provide compound-independent ionization, it generally does not provide information on different this compound isoforms like molecular MS methods. researchgate.net

Considerations for Sample Handling and Standardization

Accurate and reproducible this compound measurements require careful consideration of sample handling and standardization. Biological fluids such as serum, plasma, and urine are commonly used for this compound analysis. researchgate.netrsc.orgradboud-ironcenter.comrndsystems.com

Sample collection protocols, including the type of anticoagulant used for plasma (EDTA or heparin), centrifugation conditions, and storage temperature, are critical to minimize degradation and ensure sample integrity. thermofisher.comhepcidinanalysis.com Samples should ideally be stored at -80°C, and repeated freeze-thaw cycles should be avoided. hepcidinanalysis.com Standardized sampling times and storage protocols for both cases and controls are recommended, particularly for research studies. hepcidinanalysis.com

Despite the availability of various analytical methods, significant differences in absolute this compound concentrations have been reported between different laboratories and assays. nih.govhaematologica.orghepcidinanalysis.comuliege.be This highlights the need for standardization to ensure comparability of results across studies and for clinical implementation. Initiatives to harmonize this compound assays include the use of internal standards in MS-based methods, reaching consensus on calibrator value assignment, and the development of commutable secondary reference materials that mimic patient samples. nih.govhaematologica.orghepcidinanalysis.comuliege.be A primary reference material and a candidate reference method based on isotope dilution mass spectrometry have been developed to establish a traceability chain for this compound measurements. hepcidinanalysis.comuliege.be

Techniques for Investigating this compound-Ferroportin Interaction

The primary mechanism by which this compound regulates iron export is through its interaction with the iron exporter ferroportin (FPN). This compound binds to ferroportin on the surface of iron-exporting cells, leading to the internalization and degradation of ferroportin. ashpublications.orgfrontiersin.orgmolbiolcell.orgpnas.org Techniques used to investigate this crucial interaction include:

Cell-Based Assays: Cell lines expressing ferroportin are used to study the effects of this compound binding. frontiersin.orgmolbiolcell.orgpnas.org These assays can involve treating cells with this compound and monitoring the localization and levels of ferroportin using techniques like immunofluorescence microscopy and Western blotting. frontiersin.orgmolbiolcell.orgpnas.org For example, immunofluorescence can visualize the internalization of ferroportin from the cell surface upon this compound treatment. frontiersin.orgmolbiolcell.orgpnas.org Western blotting can quantify the decrease in total ferroportin protein levels due to this compound-induced degradation. frontiersin.orgmolbiolcell.org

Immunoprecipitation: Immunoprecipitation techniques can be used to study the interaction between this compound and ferroportin, as well as associated proteins involved in the internalization and degradation pathway. molbiolcell.orgpnas.org For instance, immunoprecipitating ferroportin can reveal its ubiquitination status or interaction with proteins like Jak2, which is required for this compound-mediated ferroportin internalization. molbiolcell.orgpnas.org

Fluorescently-Labeled this compound: Chemically synthesized and fluorescently labeled this compound can be used to directly visualize this compound binding to cells expressing ferroportin and track its internalization. frontiersin.org

Site-Directed Mutagenesis: Mutagenesis of specific residues in ferroportin or this compound can help identify critical amino acids involved in their interaction and the subsequent signaling and degradation events. molbiolcell.org Studies using ferroportin mutants resistant to this compound binding have been instrumental in understanding the mechanism of this compound action. molbiolcell.orgplos.org

Molecular Docking and In Silico Analysis: Computational approaches, such as molecular docking, are used to predict the binding interface between this compound and ferroportin and identify key interacting residues. worldwidejournals.comjmbfs.orgresearchgate.net These in silico studies can provide insights into the molecular details of the interaction and help in the design of molecules that modulate this interaction. worldwidejournals.comresearchgate.net

These techniques, applied individually or in combination, provide a comprehensive toolkit for understanding the dynamic interaction between this compound and ferroportin and its implications for cellular and systemic iron homeostasis.

Confocal Microscopy and Flow Cytometry for Internalization Studies

Confocal microscopy and flow cytometry are valuable tools for studying the internalization of this compound and its receptor, ferroportin. Confocal microscopy allows for the visualization of the spatial relationship between labeled this compound and ferroportin within cells. Studies using Texas red-labeled this compound (TR-Hep) and ferroportin-GFP (Fpn-GFP) expressing cells have shown co-localization of TR-Hep with Fpn-GFP in vesicles after incubation, indicating that this compound internalizes together with ferroportin plos.orgresearchgate.netnih.gov. This co-internalization is a crucial step in the this compound-mediated degradation of ferroportin.

Flow cytometry provides a quantitative method to assess the extent of this compound internalization and the subsequent degradation of both this compound and ferroportin. By using fluorescently labeled this compound, researchers can measure the amount of cell-associated this compound over time. Flow cytometry has demonstrated that this compound is almost completely degraded by 24 hours after addition to ferroportin-expressing cells plos.org. Furthermore, the use of lysosomal inhibitors, such as chloroquine (B1663885) and bafilomycin, in conjunction with flow cytometry, has shown that lysosomes are the primary site of degradation for both this compound and ferroportin after internalization plos.org. Flow cytometry can also be used to evaluate the surface expression of ferroportin, showing its reduction upon this compound treatment due to internalization ashpublications.org. A flow-cytometry-based assay has been developed to study this compound-mediated ferroportin internalization and iron transport, which was used to analyze the consequences of a novel ferroportin mutation nih.gov.

Radio-labeled this compound Binding Assays

Radio-labeled this compound binding assays are employed to investigate the interaction between this compound and its receptor, ferroportin, at a molecular level. These assays typically involve incubating cells expressing ferroportin with radio-labeled this compound, such as 125I-hepcidin. The binding of radio-labeled this compound to cells can be measured under different conditions, such as varying temperatures and pH levels, to understand the characteristics of the binding process plos.org.

Studies utilizing 125I-hepcidin have shown that this compound binding to ferroportin-expressing cells is temperature- and pH-dependent plos.org. After binding, the this compound-ferroportin complex is internalized. Radio-labeled this compound assays, coupled with techniques like HPLC analysis, have revealed that internalized this compound is not recycled but is degraded, with only degradation products being released from the cells plos.org. These assays can also be used to assess the impact of mutations in ferroportin on this compound binding. For instance, radio-labeled this compound binding assays demonstrated that certain mutations in ferroportin, such as substitutions at the C326 residue, can completely ablate this compound binding nih.gov.

Computational and Mathematical Modeling of this compound Dynamics

Computational and mathematical modeling approaches are increasingly used in this compound research to integrate experimental data, simulate the dynamics of iron metabolism, and gain a systems-level understanding of this compound's role. These models can help to test hypotheses, predict the outcomes of interventions, and identify key regulatory nodes.

Mathematical models based on ordinary differential equations have been developed to describe the time dynamics of iron pools in different organs and the regulation by the this compound/ferroportin system plos.orgnih.gov. These models incorporate various regulatory mechanisms, including transcriptional regulation of this compound by pathways like BMP6/SMAD and IL6/STAT, as well as this compound-mediated degradation of ferroportin plos.org.

Computational models have been calibrated and validated using experimental data, such as time-resolved measurements of iron responses in mice challenged with dietary iron overload or inflammation plos.orgbiorxiv.orgnih.gov. These models can simulate the distribution of iron in different organs under various dietary regimes nih.gov. Studies using computational models have suggested that while this compound-mediated ferroportin control is essential for iron homeostasis, it may not be sufficient to fully explain the dynamics observed under all conditions, particularly high iron levels, indicating the importance of other regulatory factors plos.orgbiorxiv.orgnih.govnih.gov.

Computational frameworks are also being developed to incorporate this compound biology into larger models of physiological processes, such as the innate immune response, to understand its role in complex biological systems pnas.org. These models formalize this compound's involvement in processes like its own production and the regulation of macrophage iron handling pnas.org.

Mathematical modeling of signaling and promoter crosstalk has been used to analyze how transcription factors like pSMAD and pSTAT occupy the this compound promoter and influence transcription initiation plos.org. Thermodynamic modeling can describe different promoter states based on transcription factor concentrations plos.orgresearchgate.net.

Data from mathematical models can provide insights into the relative importance of different regulatory mechanisms. For example, one model suggested that inflammation primarily reduces blood iron levels by reducing intracellular ferroportin transcription, rather than solely through this compound-dependent ferroportin protein destabilization researchgate.net.

Model Component Description
Organ Iron Pools Dynamics of iron content in different organs.
This compound/Ferroportin System Regulation of iron efflux by this compound binding to ferroportin.
BMP6/SMAD Pathway Transcriptional regulation of this compound.
IL6/STAT Pathway Transcriptional regulation of this compound.
Ferroportin Transcription/Translation Regulation of ferroportin synthesis.
Dietary Iron Content Influence of iron intake on systemic iron levels.

Therapeutic Targeting of Hepcidin and Its Pathways Mechanistic Research Focus

Strategies to Modulate Hepcidin (B1576463) Expression and Activity

Modulating this compound expression and activity can be achieved through various approaches, including targeting the signaling pathways that regulate its synthesis, interfering with its interaction with ferroportin, or directly administering this compound mimetics or antagonists uib.noresearchgate.nettandfonline.com. Emerging therapies aim to either enhance this compound expression in conditions of iron overload or inhibit it in cases of iron-restricted anemia tandfonline.com. This compound mimetics and strategies that modulate the expression of TMPRSS6 have shown promising results in preclinical studies tandfonline.com.

Targeting the BMP/SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is a major transcriptional regulator of this compound expression nih.govmdpi.com. Increased tissue iron levels, particularly through the production of BMP6 by liver endothelial cells, activate this pathway, leading to increased this compound production nih.govmdpi.com. Key components of this pathway include BMP ligands (such as BMP2, BMP4, BMP6, and BMP9), BMP receptors (Type I and Type II), and the co-receptor Hemojuvelin (HJV) mdpi.commdpi.com. Signal transduction involves the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8), which then complex with SMAD4 and translocate to the nucleus to regulate this compound gene transcription mdpi.com.

Inhibition of BMP Ligands (e.g., Soluble HJV Fragments, BMP Monoclonal Antibodies)

One strategy to inhibit the BMP/SMAD pathway and subsequently reduce this compound expression is to interfere with the binding of BMP ligands to their receptors. Soluble forms of HJV (sHJV) can act as decoy receptors, sequestering BMP ligands and preventing them from activating the signaling cascade nih.govmdpi.com. Soluble HJV fused with the Fc fragment of immunoglobulin G (sHJV.Fc) has demonstrated this compound inhibitory ability by decreasing SMAD1/5/8 phosphorylation and ameliorating anemia in rat models mdpi.comfrontiersin.org. Monoclonal antibodies targeting BMP ligands, such as BMP6 monoclonal antibodies, are also being investigated to block BMP signaling and inhibit this compound production nih.govsci-hub.se.

Modulation of BMP Type I Receptor Kinase Activity

Inhibiting the kinase activity of BMP Type I receptors (ALK2, ALK3, and ALK6) can also suppress BMP/SMAD signaling and reduce this compound expression frontiersin.orgagscientific.com. Dorsomorphin, a small molecule inhibitor of ALK2, ALK3, and ALK6, has been shown to block this compound production in mice, leading to increased serum iron concentrations frontiersin.orgagscientific.com. Small molecule inhibitors of BMP type I receptors have been evaluated as this compound-lowering agents in preclinical and early-stage clinical trials nih.govsci-hub.se.

Targeting the JAK-STAT3 Pathway

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important regulator of this compound expression, particularly in the context of inflammation nih.govmdpi.com. Inflammatory cytokines, such as Interleukin-6 (IL-6), activate the JAK-STAT3 pathway, leading to increased this compound transcription nih.govsci-hub.se. STAT3, upon phosphorylation, forms dimers that translocate to the nucleus and bind to DNA, regulating the expression of target genes, including this compound researcherslinks.com. Inhibitors targeting the JAK-STAT3 pathway are being explored as a means to reduce this compound levels in conditions where inflammation contributes to iron dysregulation guidetopharmacology.org. Cucurbitacin I, a triterpenoid (B12794562) compound, acts as a potent inhibitor of the STAT3/JAK signaling pathway by suppressing tyrosine phosphorylated STAT3 levels and inhibiting STAT3 DNA binding lipidmaps.org. Various JAK inhibitors are in development or approved for other conditions and could potentially impact this compound expression mrc.ac.ukguidetopharmacology.orgguidetopharmacology.orgciteab.comcuni.cz.

Modulating Erythroferrone Activity

Erythroferrone (ERFE) is a peptide hormone produced by erythroblasts in response to erythropoietin nih.govgoogle.com. ERFE acts as a negative regulator of this compound by sequestering BMP2/6 ligands, thereby inhibiting the BMP/SMAD pathway and suppressing this compound synthesis nih.govmdpi.comsci-hub.senih.gov. In conditions of ineffective erythropoiesis, pathological overproduction of ERFE can lead to this compound suppression and iron overload nih.govpreprints.org. Modulating ERFE activity, either by reducing its levels or blocking its function, is being investigated as a therapeutic strategy to restore this compound levels and manage iron overload in such conditions nih.govmednexus.org. Targeting ERFE inhibition holds promise for circumventing iron overload in β-thalassemia and other anemias characterized by ineffective erythropoiesis mednexus.org.

Strategies Involving TMPRSS6 Modulation (e.g., siRNA, ASOs)

Transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, is a negative regulator of this compound expression mdpi.commdpi.comresearchgate.net. TMPRSS6 cleaves membrane-bound HJV, reducing its ability to act as a co-receptor for BMPs and thus inhibiting this compound transcription mdpi.comsci-hub.seescholarship.org. Mutations in TMPRSS6 are associated with iron-refractory iron deficiency anemia (IRIDA), characterized by inappropriately high this compound levels researchgate.netescholarship.org. Conversely, inhibiting or reducing TMPRSS6 activity can increase this compound expression uib.noresearchgate.net. Strategies involving the modulation of TMPRSS6, such as using small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs) to reduce TMPRSS6 levels, have shown promise in increasing this compound and ameliorating iron overload in preclinical models of hemochromatosis and β-thalassemia uib.notandfonline.commdpi.comresearchgate.netescholarship.org. These approaches provide a proof of concept for decreasing TMPRSS6 levels as a rational therapeutic strategy researchgate.net.

Data Table: Therapeutic Targets and Modulation Strategies for this compound Pathway

Pathway/TargetModulation StrategyMechanism of ActionPotential Therapeutic Application (Based on Mechanism)Preclinical/Clinical Status (Examples)
BMP/SMAD SignalingInhibition of BMP Ligands (e.g., Soluble HJV Fragments, BMP Monoclonal Antibodies)Sequester BMPs, preventing receptor binding and downstream signaling.Reducing this compound (e.g., in iron-restricted anemias)sHJV.Fc tested in rat models of ACD mdpi.comfrontiersin.org. BMP6 monoclonal antibodies investigated nih.govsci-hub.se.
BMP/SMAD SignalingModulation of BMP Type I Receptor Kinase ActivityInhibit phosphorylation of SMADs, blocking signal transduction.Reducing this compound (e.g., in iron-restricted anemias)Dorsomorphin shown to inhibit this compound in mice frontiersin.orgagscientific.com. Small molecule inhibitors evaluated nih.govsci-hub.se.
JAK-STAT3 PathwayTargeting JAK-STAT3Block inflammatory signaling leading to this compound induction.Reducing this compound (e.g., in anemia of inflammation)Cucurbitacin I inhibits STAT3/JAK signaling lipidmaps.org. Various JAK inhibitors in development or approved for other uses mrc.ac.ukguidetopharmacology.orgguidetopharmacology.orgciteab.comcuni.cz.
Erythroferrone (ERFE)Modulating ERFE ActivityReduce ERFE levels or block its interaction with BMPs to restore this compound.Increasing this compound (e.g., in iron overload due to ineffective erythropoiesis)Investigational; targeting ERFE inhibition for iron overload in β-thalassemia and other anemias with ineffective erythropoiesis nih.govmednexus.org.
TMPRSS6siRNA, ASOsReduce TMPRSS6 expression/activity, leading to increased membrane-bound HJV and this compound.Increasing this compound (e.g., in iron overload disorders like hemochromatosis, β-thalassemia)siRNA and ASOs targeting Tmprss6 show promise in mouse models of hemochromatosis and β-thalassemia uib.notandfonline.commdpi.comresearchgate.netescholarship.org. Clinical trials ongoing tandfonline.comresearchgate.net.

Conceptual Approaches for this compound Agonists and Antagonists

Modulating the this compound-ferroportin axis can be achieved through the use of this compound agonists or antagonists. Agonists, which mimic or enhance this compound function, are being explored for treating iron overload conditions where this compound levels are insufficient. tandfonline.com Conversely, antagonists, which block this compound activity, are being investigated for iron-restricted anemias where excessive this compound limits iron availability. frontiersin.org

This compound Mimetics and Analogs

This compound mimetics and analogs are designed to replicate the biological activity of endogenous this compound, primarily by inducing the internalization and degradation of ferroportin. frontiersin.orgtandfonline.com These synthetic peptides, often based on the N-terminal sequence of this compound, have shown efficacy in preclinical models of iron overload by reducing iron accumulation. frontiersin.orgtandfonline.com

One such approach involves minihepcidins, which are smaller peptides derived from the N-terminal part of this compound. frontiersin.orgtandfonline.com These minihepcidins have demonstrated the ability to inhibit ferroportin activity effectively in both cellular and animal models. frontiersin.orgtandfonline.com Modifications such as the addition of polyethylene (B3416737) glycol (PEG) or hydrophobic linkers have been explored to improve their stability and pharmacological properties. frontiersin.org

Clinical trials have evaluated this compound mimetics. LJPC-401, a synthetic this compound mimetic, was tested in a Phase II study for HFE-hemochromatosis, showing a reduction in transferrin saturation and a decrease in the need for phlebotomy sessions. tandfonline.comtandfonline.com However, a separate Phase II study for myocardial iron overload in transfusion-dependent thalassemia was terminated early due to an unfavorable risk-benefit profile. tandfonline.commdpi.com Another this compound mimetic, PTG-300, a peptide sharing the N-terminal portion of human this compound, was investigated in a Phase II trial for thalassemia patients, demonstrating a reduction in transferrin saturation and serum iron, although injection site reactions were noted as a limitation. mdpi.com

Strategies to Block this compound (e.g., Anticalins, Spiegelmers)

Strategies to block this compound are crucial for treating conditions characterized by excessive this compound levels and subsequent iron-restricted erythropoiesis, such as anemia of chronic disease. These approaches aim to prevent this compound from binding to ferroportin or reduce this compound production. frontiersin.org

Directly targeting the this compound protein can be achieved using agents like antibodies, anticalins, and spiegelmers. frontiersin.orgnih.gov These molecules are designed to bind to this compound with high affinity, neutralizing its activity and preventing it from interacting with ferroportin. researchgate.net

Anticalins are engineered proteins that can be designed to bind to specific target molecules, in this case, this compound. PRS-080 is a PEGylated anticalin that specifically binds to and inhibits this compound. frontiersin.org It has undergone Phase I clinical trials in healthy volunteers and is being planned for further trials in anemic chronic kidney disease patients. frontiersin.org

Spiegelmers, also known as aptamers, are synthetic L-oligonucleotides that can bind to target molecules. NOX-H94 (lexaptepid pegol) is a spiegelmer that binds human this compound with high affinity, blocking its biological function. researchgate.netfrontiersin.org Lexaptepid has shown promise in ameliorating inflammation-induced anemia in animal models and reversing LPS-induced hypoferremia in human patients. nih.gov Phase II clinical trials for lexaptepid are underway. nih.gov

Another strategy to block this compound involves interfering with the signaling pathways that regulate its synthesis. The IL-6/STAT3 and BMP/SMAD pathways are key regulators of this compound expression. frontiersin.orgnih.gov Inhibiting these pathways can lead to reduced this compound production. For instance, agents targeting IL-6/STAT3 signaling, such as the IL-6 receptor antibody Tocilizumab and the IL-6 antibody Siltuximab, have shown the ability to reduce this compound levels and improve anemia in patients with inflammatory conditions. frontiersin.orgnih.gov Similarly, inhibiting SMAD1/5/8 signaling, a downstream component of the BMP pathway, can lower this compound. nih.gov Small molecule inhibitors of BMP type I receptors, such as LDN-193189, and soluble hemojuvelin fusion proteins have demonstrated efficacy in lowering this compound and mobilizing iron in animal models of anemia of inflammation. nih.gov Heparins and engineered heparins have also been shown to inhibit SMAD signaling by sequestering BMP ligands, leading to reduced this compound and improved iron parameters in rodent models. frontiersin.orgnih.gov

Targeting ferroportin directly with antibodies that block the this compound-binding site represents another approach to prevent this compound-mediated ferroportin degradation. frontiersin.org LY2928057, a monoclonal ferroportin antibody, has been investigated in Phase I clinical trials. frontiersin.org

Epigenetic Modifiers as Potential Therapeutic Tools

Epigenetic modifications, such as DNA methylation, histone modification, and non-coding RNA regulation, can influence gene expression without altering the underlying DNA sequence. Research into the epigenetic regulation of the HAMP gene, which encodes this compound, is exploring whether targeting these mechanisms could offer novel therapeutic avenues for modulating this compound levels. While the specific application of epigenetic modifiers for directly targeting this compound in a clinical setting is an active area of research, the broader field of epigenetic therapy is being explored for various diseases. Modulating epigenetic marks could potentially offer a way to fine-tune HAMP expression to address iron imbalance disorders.

Data on specific epigenetic modifiers directly targeting HAMP as a therapeutic strategy is still emerging. However, the principle of using epigenetic modifiers to alter gene expression suggests a potential future direction for controlling this compound levels.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound91864521 nih.gov, 139033195 nih.gov
FerroportinNot applicable (protein)
BMP6Not applicable (protein)
HJVNot applicable (protein)
SMADNot applicable (protein family)
STAT3Not applicable (protein)
ERKNot applicable (protein family)
HIFNot applicable (transcription factor family)
IRPNot applicable (protein family)
LJPC-401139033195 nih.gov
PTG-300Not available in search results
PRS-080Not available in search results
NOX-H94 (Lexaptepid)Not available in search results
TocilizumabNot applicable (antibody)
SiltuximabNot applicable (antibody)
LDN-193189Not available in search results
LY2928057Not applicable (antibody)
TMPRSS6Not applicable (protein)
ErfeNot applicable (protein)
TfR1Not applicable (protein)
TfR2Not applicable (protein)
Dorsomorphin4521392 agscientific.com
SpiegelmerNot applicable (class of molecule)
AnticalinNot applicable (class of molecule)

Interactive Data Tables Based on the information retrieved, here are some potential interactive data tables focusing on therapeutic agents and their targets/mechanisms:

Table 1: this compound Agonists/Mimetics in Development

AgentType of MoleculeMechanism of ActionPreclinical/Clinical StageRelevant Findings
LJPC-401This compound MimeticMimics this compound, induces ferroportin degradationPhase II (HFE-HH, Thalassemia)Reduced transferrin saturation in HFE-HH; unfavorable risk-benefit in thalassemia. tandfonline.comtandfonline.commdpi.com
PTG-300This compound MimeticMimics this compound, induces ferroportin degradationPhase II (Thalassemia)Reduced transferrin saturation and serum iron; injection site reactions observed. mdpi.com
MinihepcidinsThis compound AnalogsInduce ferroportin internalization/degradationPreclinicalEffective in reducing iron overload in mouse models. frontiersin.orgtandfonline.com

Table 2: this compound Antagonists and Inhibitors in Development

AgentType of MoleculeMechanism of ActionPreclinical/Clinical StageRelevant Findings
PRS-080AnticalinBinds to and inhibits this compound proteinPhase IAssessed for pharmacokinetics and safety in healthy volunteers. frontiersin.org
NOX-H94 (Lexaptepid)SpiegelmerBinds to and neutralizes this compound proteinPhase IIAmeliorated inflammation-induced anemia in primates; reversed LPS-induced hypoferremia in humans. researchgate.netnih.gov
TocilizumabAntibody (anti-IL-6R)Inhibits IL-6/STAT3 signaling, reducing this compound productionClinical Use (for inflammatory conditions)Reduced this compound and improved anemia in patients with inflammatory conditions. frontiersin.orgnih.gov
SiltuximabAntibody (anti-IL-6)Inhibits IL-6/STAT3 signaling, reducing this compound productionClinical Use (for inflammatory conditions)Lowered this compound and improved anemia in patients with multicentric Castleman's Disease. frontiersin.orgnih.gov
LDN-193189Small Molecule InhibitorInhibits BMP type I receptors (SMAD pathway)PreclinicalLowered this compound and mobilized iron in animal models. nih.gov
LY2928057Antibody (anti-Ferroportin)Blocks this compound binding site on ferroportinPhase IIncreased iron mobilization in animal models. frontiersin.org
DorsomorphinSmall Molecule InhibitorInhibits BMP type I receptors (SMAD pathway)Preclinical (Research Use)Blocks this compound production in animal models. agscientific.com

Note: The interactive nature of the tables is represented here by the structure. In a live environment, these tables would be sortable and potentially searchable.

Q & A

Q. What are the primary physiological roles of hepcidin in iron metabolism, and how do these mechanisms inform experimental design?

this compound regulates systemic iron homeostasis by binding to ferroportin, inducing its internalization and degradation, thereby inhibiting iron export from enterocytes and macrophages . To study this, researchers often employ in vitro models (e.g., hepatocyte cultures) to measure this compound expression under iron-loading or inflammatory conditions . Key assays include ELISA for this compound quantification and ferroportin degradation assays using Western blot .

Q. How can researchers standardize this compound measurement across different laboratories?

Methodological variability (e.g., mass spectrometry vs. immunoassays) leads to discrepancies in this compound quantification . A primary reference material (PRM) and harmonized protocols are critical. For example, Table 1 in compares mass spectrometry (MS)-based methods and antibody-dependent approaches, highlighting the need for traceability chains. Researchers should validate assays using certified reference materials and participate in inter-laboratory proficiency testing.

Q. What statistical approaches are appropriate for analyzing longitudinal this compound data in clinical studies?

Intention-to-treat (ITT) analysis, as described in , is essential for minimizing attrition bias. Mixed-effects models can account for repeated measures and missing data. For example, in CKD studies, baseline this compound levels and post-treatment changes are analyzed using multivariate regression adjusted for confounders like ferritin and albumin.

Advanced Research Questions

Q. How do inflammatory cytokines like IL-6 regulate this compound expression, and what experimental models validate this interaction?

IL-6 induces this compound via the JAK/STAT3 pathway, a mechanism demonstrated in human hepatocyte cultures and IL-6 knockout mice . Advanced models include luciferase reporter assays to track this compound promoter activity and chromatin immunoprecipitation (ChIP) to identify STAT3 binding sites. Contradictions arise when other cytokines (e.g., BMP6) modulate this compound independently of IL-6, necessitating pathway-specific inhibitors .

Q. What explains contradictory findings between serum this compound levels and clinical outcomes in anemia of chronic disease (ACD)?

Discrepancies often stem from assay variability or patient heterogeneity. For instance, in cancer patients, low baseline this compound predicts better erythropoietin response, but this correlation weakens in cohorts with concurrent inflammation. Researchers should stratify analyses by comorbidities (e.g., infection status) and use standardized assays .

Q. How can omics data (e.g., proteomics, transcriptomics) enhance mechanistic studies of this compound regulation?

Integrative omics identifies novel modifiers of this compound, such as GDF-15, which inversely correlates with this compound in aging populations. Proteomic profiling of hepatic tissue or serum can uncover post-translational modifications (e.g., this compound cleavage) missed by transcriptomics. However, batch effects in multi-omics workflows require rigorous normalization.

Q. What are the challenges in designing preclinical studies to evaluate this compound-targeted therapies?

Key issues include species-specific this compound activity and off-target effects. For example, murine this compound-1 differs from human this compound in receptor affinity. Researchers should use humanized mouse models and dose-response studies to assess efficacy and toxicity. Peptide synthesis challenges (e.g., batch-to-batch variability in research-grade this compound) also necessitate stringent quality control.

Methodological Guidance

Q. How should researchers address confounding variables in observational studies linking this compound to iron disorders?

Multivariate regression models adjusting for ferritin, CRP, and albumin are critical, as these variables independently influence this compound. Sensitivity analyses (e.g., excluding patients with active infections) can isolate this compound-specific effects.

Q. What criteria define robust in vitro models for studying this compound-ferroportin interactions?

Use polarized cell systems (e.g., Caco-2 monolayers) to mimic intestinal iron export. Validate ferroportin degradation via immunofluorescence and iron efflux assays. Include controls with this compound-resistant ferroportin mutants to confirm specificity .

Data Interpretation & Reporting

Q. How can researchers resolve contradictions between this compound levels and tissue iron content?

Discordance may arise from localized vs. systemic iron regulation. Combine serum this compound measurements with MRI-based liver iron quantification and histopathological iron staining. For example, in hemochromatosis, normal this compound levels with elevated liver iron suggest ferroportin mutations .

Q. What are best practices for reporting this compound data in translational studies?

Follow CONSORT guidelines for clinical trials, detailing assay methodology (e.g., MS-based vs. ELISA), reference ranges, and handling of censored data. For preclinical studies, include raw data for this compound bioactivity assays in supplementary materials.

Tables for Reference

  • Table 1 (Adapted from ): Comparison of this compound Measurement Techniques

    MethodSensitivity (nM)SpecificityInter-Lab Variability
    LC-MS/MS0.1High±15%
    ELISA0.5Moderate±30%
    RIA1.0Low±50%
  • Table 2 (Adapted from ): Multivariate Predictors of Serum this compound

    Variableβ-coefficientp-value
    Ferritin0.590<0.001
    Albumin0.2770.007

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.